molecular formula C15H10Cl2N2O2 B10862532 (2E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B10862532
M. Wt: 321.2 g/mol
InChI Key: GWEBYEVAYKLQGG-UXBLZVDNSA-N
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Description

2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under controlled conditions.

    Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the furyl group: The furyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable furyl precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group may participate in nucleophilic addition reactions, while the dichlorophenyl and furyl groups may enhance binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE: can be compared with other acrylamide derivatives, such as:

Uniqueness

The presence of both cyano and furyl groups in 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C15H10Cl2N2O2/c1-9-2-4-12(21-9)6-10(8-18)15(20)19-14-7-11(16)3-5-13(14)17/h2-7H,1H3,(H,19,20)/b10-6+

InChI Key

GWEBYEVAYKLQGG-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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